molecular formula C11H12N2O3 B13874380 5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid

5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid

Cat. No.: B13874380
M. Wt: 220.22 g/mol
InChI Key: QDNBUDBJXVZVIW-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is a compound that features a pyrrolidine ring attached to a pyridine ring via a carbonyl group. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and pyridine, making it a versatile scaffold in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic conditions to form the pyrrolidine ring, which is then coupled with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the cyclization and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid is unique due to its combined pyrrolidine and pyridine structure, which provides a versatile scaffold for designing compounds with diverse biological activities. This dual functionality allows for greater flexibility in modifying the compound to enhance its desired properties .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-(pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-10(13-5-1-2-6-13)8-3-4-9(11(15)16)12-7-8/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

QDNBUDBJXVZVIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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